tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
Description
Properties
CAS No. |
247101-02-6 |
|---|---|
Molecular Formula |
C10H18N2O3S |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydropyrimidine Core
The tetrahydropyrimidine ring is synthesized via condensation of 1,3-diaminopropane with a carbonyl precursor (e.g., ethyl glyoxylate) under acidic or basic conditions. For example:
Table 1: Cyclization Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| pTSA | Ethanol | 80 | 85 |
| HCl | THF | 70 | 78 |
| NaHCO₃ | Water | 25 | 62 |
Introduction of Methylsulfanyl Group
The methylsulfanyl (–SCH₃) group is introduced at position 2 via nucleophilic substitution of a chloro intermediate. This step parallels methodologies observed in analogous pyrimidine syntheses:
Table 2: Methylsulfanyl Substitution Efficiency
| Leaving Group | Nucleophile | Solvent | Yield (%) |
|---|---|---|---|
| Cl | NaSCH₃ | DMF | 95 |
| Br | CH₃SH | DMSO | 88 |
| I | (CH₃)₂S | THF | 82 |
Hydroxylation at Position 5
The hydroxyl group is introduced via hydrolysis of a chloro intermediate under basic conditions:
Table 3: Hydroxylation Methods Comparison
| Starting Material | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 5-Chloro derivative | NaOH | H₂O/THF | 92 |
| 5-Nitro derivative | H₂/Pd-C | MeOH | 75 |
| 5-Ketone | NaBH₄ | EtOH | 68 |
Boc Protection of the Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Table 4: Boc Protection Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | DCM | 0→25 | 93 |
| DMAP | THF | 25 | 91 |
| Pyridine | EtOAc | 25 | 87 |
Industrial-Scale Production Considerations
Scalable synthesis requires continuous flow reactors and solvent recycling:
-
Cyclization : Flow reactor with residence time of 10 minutes at 100°C.
-
Methylsulfanyl Substitution : Fixed-bed reactor with NaSCH₃ pellets.
-
Boc Protection : Automated batch system with in-line pH monitoring.
Challenges and Troubleshooting
Scientific Research Applications
Medicinal Chemistry Applications
a. Antitumor Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .
b. Antimicrobial Properties
Tetrahydropyrimidine derivatives have also shown promise as antimicrobial agents. Research has indicated that tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate exhibits activity against a range of pathogenic bacteria and fungi. This property makes it a candidate for further development into new antimicrobial therapies .
c. Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exert neuroprotective effects. Studies have suggested that they could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Synthetic Applications
a. Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. For instance, it can be employed in the construction of biologically active heterocycles through cyclization reactions .
b. Precursor for Pharmaceutical Intermediates
this compound is utilized as a precursor in the synthesis of pharmaceutical intermediates. Its ability to undergo further modifications facilitates the development of novel drugs with improved efficacy and reduced side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Features of Tetrahydropyrimidine Derivatives
Pricing and Availability
Biological Activity
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyrimidine core with a hydroxyl group and a methylsulfanyl group, which may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 248.32 g/mol.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the tetrahydropyrimidine structure can enhance antibacterial activity through increased membrane permeability and inhibition of cell wall synthesis .
Antioxidant Properties
Tetrahydropyrimidine derivatives have been noted for their antioxidant capabilities. The presence of hydroxyl groups in the structure contributes to free radical scavenging activities. In vitro assays revealed that such compounds can reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage associated with chronic diseases .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This inhibition suggests that this compound could be beneficial in treating inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and microbial resistance.
- Modulation of Cellular Signaling : It may affect signaling pathways that regulate immune responses and oxidative stress.
- Structural Mimicry : Its structural features allow it to mimic natural substrates or inhibitors within biological systems.
Study 1: Antimicrobial Efficacy
A study conducted on various tetrahydropyrimidine derivatives demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 25 µg/mL .
Study 2: Antioxidant Activity
In a cellular model exposed to oxidative stress, the compound was found to significantly reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation. The antioxidant effect was comparable to standard antioxidants like ascorbic acid at similar concentrations .
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended methodologies for synthesizing tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate?
- Methodological Answer: Synthesis typically involves multi-step protocols with careful control of reaction conditions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution or coupling reactions using reagents like LiHMDS (lithium hexamethyldisilazide) in THF at low temperatures (−78°C), followed by quenching and purification . Optimization of protecting groups (e.g., tert-butyl carbamates) is critical to prevent side reactions.
- Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | LiHMDS, THF, −78°C | Deprotonation | ~70–85 |
| 2 | 3-Bromopropyl carbamate | Coupling | 60–75 |
| 3 | Aqueous workup | Purification | N/A |
Q. How can researchers characterize the compound’s structural and functional properties?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks using H, C, and 2D-COSY to confirm regiochemistry and hydrogen bonding (e.g., hydroxy and methylsulfanyl groups) .
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks. Ensure high-resolution data (<1.0 Å) for accurate refinement .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer: High-resolution X-ray data analyzed via SHELXL can distinguish between enantiomers or diastereomers by refining anisotropic displacement parameters and validating hydrogen-bonding interactions. For tetrahydropyrimidine derivatives, prioritize low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .
- Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P22 |
| Resolution | 0.95 Å |
| R-factor | <0.05 |
Q. How should researchers address contradictions in spectral data during structure elucidation?
- Methodological Answer: Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic processes like tautomerism. Use variable-temperature NMR to track conformational changes or employ DFT calculations (e.g., Gaussian) to model equilibrium states. Cross-validate with IR spectroscopy for functional group confirmation .
Q. What strategies are effective for studying the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding modes of the tetrahydropyrimidine core.
- Kinetic Assays : Measure inhibition constants () via fluorescence polarization or SPR (surface plasmon resonance) to quantify interactions .
Data Analysis and Theoretical Approaches
Q. How can computational modeling enhance understanding of reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
